molecular formula C14H7BrCl2N2OS2 B2998762 5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 391223-91-9

5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2998762
CAS No.: 391223-91-9
M. Wt: 434.15
InChI Key: NJHJJOGOIUGEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene backbone substituted with a bromine atom at the 5-position and a carboxamide group linked to a 4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl moiety. This structure combines halogenated aromatic systems (Br, Cl) with a thiazole ring, which is frequently associated with enhanced bioactivity due to increased lipophilicity and target-binding affinity .

Properties

IUPAC Name

5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrCl2N2OS2/c15-12-4-3-11(22-12)13(20)19-14-18-10(6-21-14)7-1-2-8(16)9(17)5-7/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHJJOGOIUGEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrCl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its specific targets. For instance, if it targets enzymes involved in metabolic pathways, it could potentially alter the metabolism of certain substances in the body. .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits a particular enzyme, it could lead to a decrease in the production of certain substances in the body. .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can be contextualized by comparing it to structurally related compounds. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Substituents Biological Activity Reference
Target Compound Thiophene-2-carboxamide 5-Bromo, N-linked to 4-(3,4-dichlorophenyl)-1,3-thiazole Presumed anticancer/cytotoxic (based on analogs)
Compound 5f () Thiophene-2-carboxamide 4-Bromo, N-linked to 5-(2,4-dichlorobenzyl)-1,3-thiazole Cytotoxic, cytostatic (IC₅₀: 1.2–3.8 μM in cancer cell lines)
Compound 3 () Thiophene-2-carboxamide 5-Bromo, N-linked to 4-methylpyridin-2-yl Antibacterial (MIC: 4–16 μg/mL against S. aureus)
Compound 2b () Thiophene-3-carboxylic acid ester 5-Acetyl, 4-phenyl, 2-phenylamino Antibacterial (Gram-positive), antifungal (moderate)
Thiadiazole Derivative () 1,3,4-Thiadiazole 5-(2-Bromophenyl) Insecticidal, fungicidal
Compound 6d () Thiophene-2-carboxamide 4-Bromo, N-linked to 5-(2,4-dichlorobenzyl)-1,3-thiazole Anticancer (lower potency vs. 5f)

Key Observations:

Impact of Halogenation: The presence of bromine and chlorine atoms is critical for bioactivity. For instance, compound 5f (2,4-dichlorobenzyl-thiazole) exhibited stronger cytotoxic effects than non-halogenated analogs, likely due to enhanced membrane permeability and target interaction . The target compound’s 3,4-dichlorophenyl group may similarly optimize binding to cellular targets.

Role of the Thiazole Ring :

  • Thiazole-containing compounds (e.g., target compound, 5f) consistently show superior anticancer activity compared to pyridine () or thiadiazole () analogs. This suggests the thiazole ring’s nitrogen and sulfur atoms contribute to unique electronic interactions with biological targets .

Positional Isomerism :

  • Bromine placement on the thiophene ring (5- vs. 4-position) influences activity. The target compound’s 5-bromo substitution may confer steric or electronic advantages over 4-bromo analogs like 6d, which showed reduced potency .

Carboxamide vs. Sulfonamide :

  • Carboxamide derivatives (e.g., target compound) generally exhibit higher anticancer activity than sulfonamide analogs (e.g., ’s triazole-sulfonamide), possibly due to improved hydrogen-bonding capacity .

Antibacterial vs. Anticancer Selectivity :

  • Pyridine-linked thiophene carboxamides () demonstrate antibacterial activity, whereas thiazole-linked variants () are more cytotoxic. This highlights the importance of the heterocyclic substituent in determining target specificity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, prepare the thiazole core by reacting 3,4-dichlorophenyl isothiocyanate with a brominated thiophene-carboxamide precursor. Cyclization in acetonitrile under reflux (1–3 minutes) is effective for thiazole formation . Intermediate characterization should include 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity, particularly the C-2 position of the thiazole ring, and LC-MS for purity assessment (>95%) . For the final product, elemental analysis and HRMS are critical to verify molecular composition.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound and its analogs?

  • Methodological Answer : Use a combination of 1H^1H-NMR (to identify aromatic protons and coupling patterns), 13C^{13}C-NMR (to distinguish carbonyl and heteroaromatic carbons), and IR spectroscopy (to confirm carboxamide C=O stretches at ~1650–1700 cm1^{-1}) . Mass spectrometry (HRMS) should match the exact molecular weight (C14_{14}H7_{7}BrCl2_{2}N2_{2}OS2_{2}, ~441.96 g/mol). X-ray crystallography is recommended for resolving stereochemical ambiguities in analogs .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodological Answer : Perform solubility profiling in DMSO (common solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Stability studies should include HPLC monitoring under physiological conditions (37°C, 24–72 hours) to detect degradation products. For lipophilic analogs, consider micellar formulations or cyclodextrin encapsulation .

Advanced Research Questions

Q. What strategies resolve contradictory data in reported biological activities of thiazole-thiophene carboxamides?

  • Methodological Answer : Discrepancies in antimicrobial or antitumor activity may arise from assay conditions (e.g., bacterial strain variability, incubation time). Standardize protocols using CLSI guidelines for MIC assays and validate cytotoxicity via MTT/PrestoBlue in ≥3 cell lines. Cross-reference SAR trends: electron-withdrawing groups (e.g., Br, Cl) at the thiophene and dichlorophenyl positions enhance membrane permeability but may reduce solubility .

Q. How can computational modeling guide structural optimization for target selectivity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against hypothesized targets (e.g., bacterial DNA gyrase or kinase enzymes). Prioritize modifications at the 5-bromo-thiophene or 3,4-dichlorophenyl moieties to improve binding affinity. Validate predictions with free-energy perturbation (FEP) calculations and in vitro IC50_{50} assays .

Q. What experimental designs are suitable for elucidating the mechanism of action in antimicrobial resistance models?

  • Methodological Answer : Use time-kill assays to determine bactericidal vs. bacteriostatic effects. Combine with transcriptomics (RNA-seq) to identify upregulated resistance genes (e.g., efflux pumps). Synergy studies with sub-inhibitory concentrations of known antibiotics (e.g., β-lactams) can reveal potentiation effects .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) to measure half-life (t1/2t_{1/2}) and intrinsic clearance. Screen for hepatotoxicity via ALT/AST release in HepG2 cells. Use Ames tests for genotoxicity risk assessment .

Data Contradiction Analysis

Q. Why do some analogs exhibit high in vitro activity but poor in vivo efficacy?

  • Methodological Answer : Poor pharmacokinetics (e.g., rapid clearance, low bioavailability) often explain this discrepancy. Perform PK/PD studies in rodent models to assess AUC/MIC ratios. Modify the carboxamide group to improve plasma protein binding or introduce prodrug moieties (e.g., ester derivatives) for sustained release .

Q. How to address inconsistent cytotoxicity profiles across cancer cell lines?

  • Methodological Answer : Cell line-specific genetic variations (e.g., p53 status, efflux pump expression) may cause variability. Use CRISPR-Cas9 knockout models to identify resistance mechanisms. Combine with proteomics to map target engagement (e.g., PARP-1 inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.